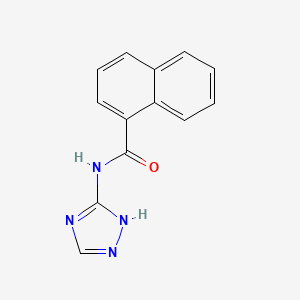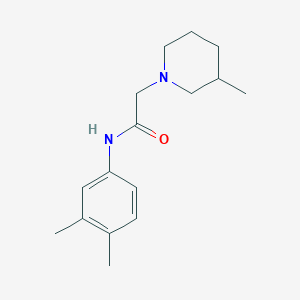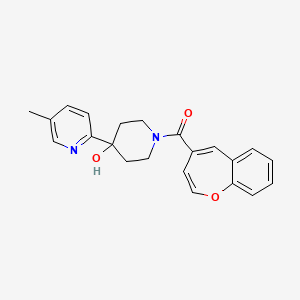
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that play a crucial role in cell signaling pathways. LY294002 has been widely used in various fields of research, including cancer biology, neuroscience, and immunology.
Mecanismo De Acción
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways such as the Akt/mTOR pathway, which plays a critical role in many cellular processes such as cell growth, survival, and metabolism. 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to be a selective inhibitor of class I PI3Ks, which are the most commonly studied isoforms of PI3Ks.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In cancer research, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurobiology, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to play a role in synaptic plasticity and memory formation. In immunology, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activation and function of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of PI3Ks, which allows for specific targeting of the enzyme in various biological processes. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is stable and can be easily synthesized in large quantities. However, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations. It has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more selective and potent inhibitors of PI3Ks that can overcome the limitations of 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. Additionally, there is a need for further investigation into the role of PI3Ks in various biological processes, such as aging and metabolism. Finally, there is potential for the use of 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one as a therapeutic agent in the treatment of cancer and other diseases.
Métodos De Síntesis
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process involving several chemical reactions. The most commonly used method involves the condensation of 4-chlorophenol with 2,3,4,5-tetramethylpyridine to form 4-chloro-2,3,4,5-tetramethylphenol. This compound is then reacted with trifluoroacetic anhydride to produce 3-(4-chlorophenoxy)-2,2,2-trifluoroethyl acetate. Finally, the key intermediate 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is obtained by the reaction of 3-(4-chlorophenoxy)-2,2,2-trifluoroethyl acetate with 4-hydroxycoumarin in the presence of a base.
Aplicaciones Científicas De Investigación
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively used in scientific research as a tool to study the function of PI3Ks in various biological processes. It has been shown to inhibit the activation of PI3Ks and downstream signaling pathways, leading to a wide range of effects on cellular processes such as proliferation, survival, and migration. 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been used in cancer research to investigate the role of PI3Ks in tumor growth and metastasis, as well as in neurobiology to study the function of PI3Ks in neuronal signaling and plasticity. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been used in immunology to investigate the role of PI3Ks in immune cell function and inflammation.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-12(22)7-6-11-13(23)15(16(17(19,20)21)25-14(8)11)24-10-4-2-9(18)3-5-10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYPXXWOOUEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)

![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
methanone](/img/structure/B5375008.png)

![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)